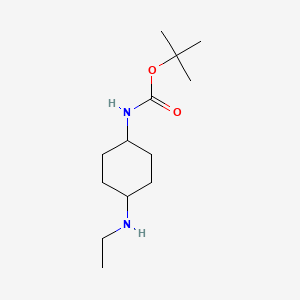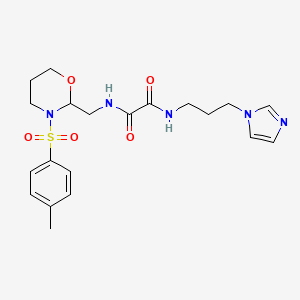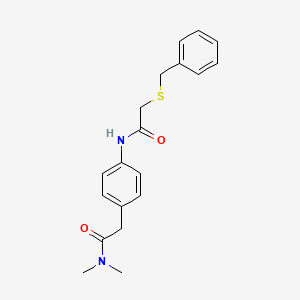
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anticancer agent.
科学的研究の応用
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy.
作用機序
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to G-quadruplex structures in the DNA promoter region of the rRNA genes. This leads to the disruption of nucleolar function and the inhibition of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which induces DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is its selective targeting of cancer cells, which reduces the risk of toxicity to healthy cells. However, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has limited solubility in water, which makes it difficult to administer in vivo. In addition, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has a short half-life, which limits its effectiveness in vivo.
将来の方向性
For N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide may also have potential as a combination therapy with other anticancer agents. Finally, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide may have potential for the treatment of other diseases, such as inflammatory disorders, where RNA polymerase I transcription plays a role.
合成法
The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide involves several steps, including the reaction of 4-cyclopentylmorpholine with ethyl chloroformate, followed by the reaction of the resulting compound with cyanomethylamine. The final step involves the reaction of the intermediate with 3-(dimethylamino)propionitrile. The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-16(8-7-15)14(18)13-11-19-10-9-17(13)12-5-3-4-6-12/h12-13H,2-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIQXLYRKJMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1COCCN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

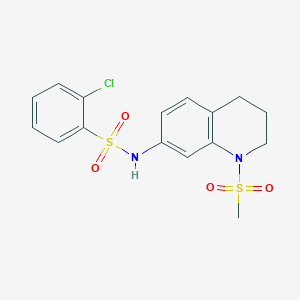
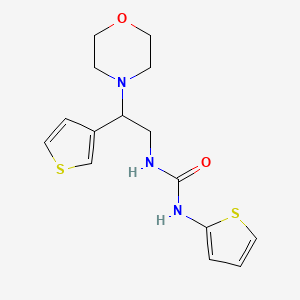
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
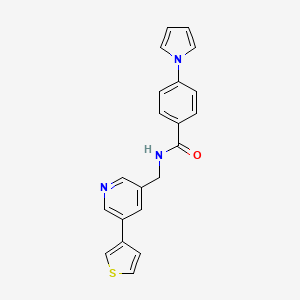
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
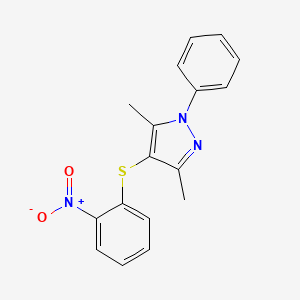
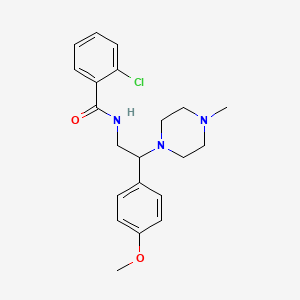

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
